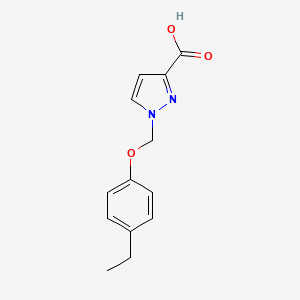

1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Description

1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and an ethylphenoxy methyl group

Properties

IUPAC Name |

1-[(4-ethylphenoxy)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-10-3-5-11(6-4-10)18-9-15-8-7-12(14-15)13(16)17/h3-8H,2,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUNMMRCPOIZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-ethylphenol and 1H-pyrazole-3-carboxylic acid.

Etherification: 4-Ethylphenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form 4-ethylphenoxy methyl chloride.

Coupling Reaction: The 4-ethylphenoxy methyl chloride is then reacted with 1H-pyrazole-3-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and providing anti-inflammatory effects.

Comparison with Similar Compounds

1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds, such as:

1-((4-Methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different physicochemical properties.

1-((4-Phenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which may affect its biological activity and solubility.

1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom, which can significantly alter its reactivity and interactions with biological targets.

The uniqueness of 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1006487-25-7, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- Purity : Typically >97% as per supplier specifications.

Pharmacological Profile

The biological activity of 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has been investigated in various studies, revealing several potential therapeutic applications.

Antimicrobial Activity

Recent research indicates that compounds similar to 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, compounds in this class have been observed to reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory processes.

Anticancer Properties

There is emerging evidence that pyrazole derivatives can induce apoptosis in cancer cells. Specific studies have demonstrated that such compounds can inhibit cell proliferation and promote programmed cell death in various cancer cell lines, including breast and prostate cancers.

The precise mechanism by which 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- The compound may interact with specific enzyme targets involved in inflammatory pathways.

- It could modulate signaling pathways such as NF-kB and MAPK, which are pivotal in cellular responses to stress and inflammation.

Case Studies

Several case studies have documented the effects of pyrazole compounds on various biological systems:

-

Study on Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antibacterial activity.

- Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

-

Inflammation Model :

- In a controlled experiment using lipopolysaccharide (LPS) induced inflammation in mice, administration of a related pyrazole compound resulted in a significant reduction in paw edema and inflammatory cytokine levels.

-

Cancer Cell Line Study :

- A recent investigation into the anticancer effects of pyrazole derivatives showed that treatment with these compounds led to a decrease in viability in multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.